REACTION_CXSMILES
|
C([Li])CCC.CN(C)CCNC.[CH3:13][O:14][C:15]1[N:20]=[CH:19][C:18]([CH:21]=[O:22])=[CH:17][CH:16]=1.[I:23]I.[Cl-].[Na+]>C1COCC1>[I:23][C:17]1[CH:16]=[C:15]([O:14][CH3:13])[N:20]=[CH:19][C:18]=1[CH:21]=[O:22] |f:4.5|
|
Name
|
|
Quantity
|
25.1 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
|
CN(CCNC)C
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=N1)C=O
|
Name
|
|
Quantity
|
45.6 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 45 min at −78° C.
|
Duration
|
45 min
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to rise to −40° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at −40° C. for a further 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at −78° C. for a further 4 h
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
to rise to RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
after phase separation
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (sodium sulphate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
STIRRING
|
Details
|
The residue was stirred with acetonitrile
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
the precipitate was dried under HV
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
IC1=C(C=NC(=C1)OC)C=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |